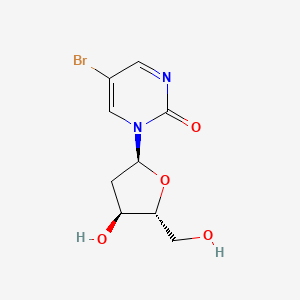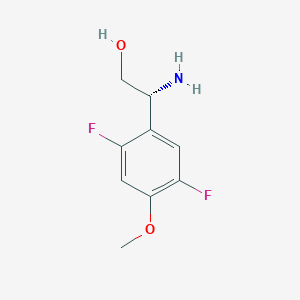
(R)-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol may involve:
Large-Scale Reduction: Utilizing hydrogenation processes with catalysts such as palladium on carbon.
Continuous Flow Amination: Employing continuous flow reactors to enhance the efficiency and yield of the amination step.
Automated Chiral Resolution: Using automated systems for chiral resolution to ensure high purity and enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 2-Amino-2-(2,5-difluoro-4-methoxyphenyl)acetone.
Reduction: 2-Alkylamino-2-(2,5-difluoro-4-methoxyphenyl)ethanol.
Substitution: 2-Amino-2-(2,5-difluoro-4-alkylthio/methoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chiral Building Block: Employed as a chiral building block in asymmetric synthesis.
Biology
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Ligands: Studied as a ligand for various biological receptors.
Medicine
Drug Development: Explored for its potential in the development of new therapeutic agents.
Pharmacokinetics: Analyzed for its pharmacokinetic properties in drug metabolism studies.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to inhibition or activation of the target. The fluorine atoms enhance the compound’s stability and binding affinity through electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol: The racemic mixture of the compound.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)propanol: A similar compound with an additional methyl group.
2-Amino-2-(2,5-difluoro-4-methoxyphenyl)butanol: A similar compound with an additional ethyl group.
Uniqueness
®-2-Amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. The presence of fluorine atoms also enhances its stability and reactivity compared to non-fluorinated analogs.
Propiedades
Fórmula molecular |
C9H11F2NO2 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,5-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-6(10)5(2-7(9)11)8(12)4-13/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
Clave InChI |
SJASNEVRMVMJNZ-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)F)[C@H](CO)N)F |
SMILES canónico |
COC1=C(C=C(C(=C1)F)C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


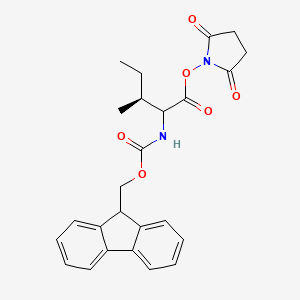
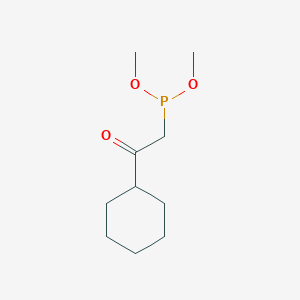
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)


![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
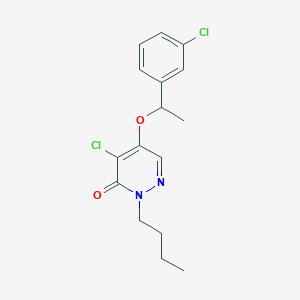
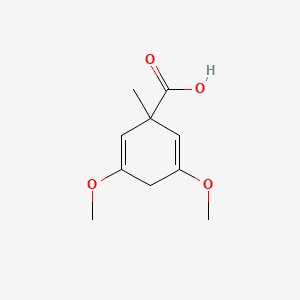
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
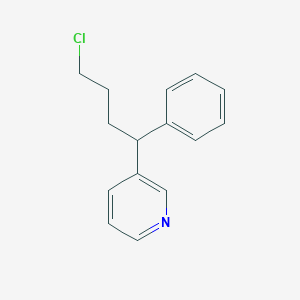
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
